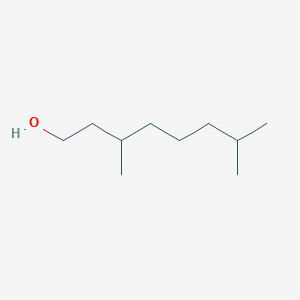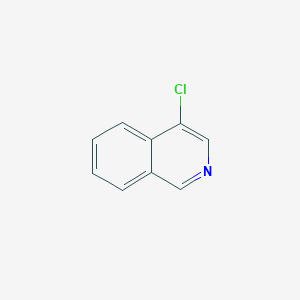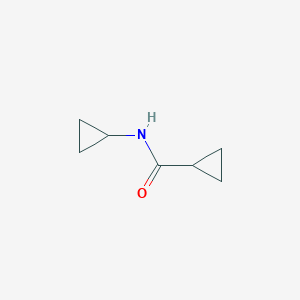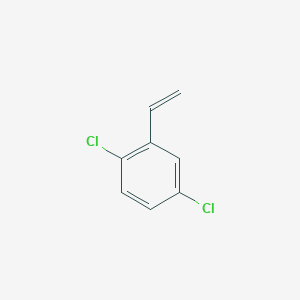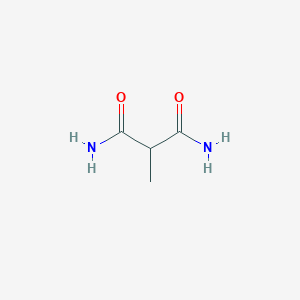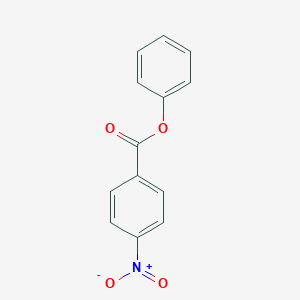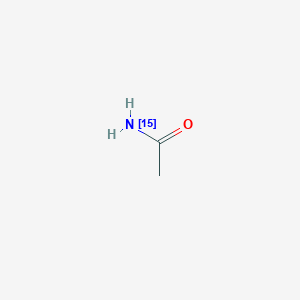
Acetamide-15N
概要
説明
Acetamide-15N is a variant of Acetamide where the nitrogen atom is replaced with Nitrogen-15, an isotope of Nitrogen . It is used as an intermediate in the synthesis of methylamine, thioacetamide, and insecticides, and as a plasticizer in leather, cloth, and coatings . It has a molecular weight of 60.06 .
Molecular Structure Analysis
The linear formula of Acetamide-15N is CH3CO15NH2 . The molecular structure of Acetamide-15N is similar to that of Acetamide, with the nitrogen atom being replaced by Nitrogen-15 .Physical And Chemical Properties Analysis
Acetamide-15N is a solid with a boiling point of 221 °C and a melting point of 78-80 °C .科学的研究の応用
Chemical Synthesis
Acetamide-15N is used in the synthesis of a variety of chemical compounds. It serves as a building block in the creation of more complex molecules, contributing its nitrogen-15 isotope to the final product .
Pharmacological Research
Acetamide derivatives, such as phenoxy acetamide, have been studied for their pharmacological properties . While this research doesn’t specifically mention Acetamide-15N, it’s possible that the nitrogen-15 isotope could be used in similar studies to track the movement and metabolism of these compounds in the body.
Safety and Hazards
Acetamide-15N is classified as Carcinogenicity (Category 2), meaning it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding inhalation and ingestion, and wearing protective equipment .
Relevant Papers A paper titled “Synthesis and NMR spectra of [15N]indole” discusses the synthesis of selectively labeled [15N]indole and examines its NMR spectra . Another paper titled “Nuclear magnetic resonance spectra of acetamide-15N: Solvent and …” discusses the NMR spectra of Acetamide-15N and how its barriers to internal rotation around the C-N bond vary depending on the solvent .
作用機序
Target of Action
Acetamide-15N is the 15N-labeled version of Acetamide . The primary target of Acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
It is known that acetamide-15n interacts with its target, the aliphatic amidase expression-regulating protein, leading to changes in the bacterium’s metabolic processes . The specific nature of these changes is currently under investigation.
Biochemical Pathways
It is known that acetamide is used as an intermediate in the synthesis of methylamine, thioacetamide, and insecticides . It is also used as a plasticizer in leather, cloth, and coatings
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that acetamide has carcinogenicity This suggests that exposure to Acetamide-15N may lead to changes at the molecular and cellular level that could potentially contribute to the development of cancer
特性
IUPAC Name |
acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- Nuclear Magnetic Resonance (NMR) studies of Acetamide-15N: [] explores the impact of solvents and temperature on the NMR spectra of Acetamide-15N. This is crucial for understanding its structural behavior in different environments.
- Synthesis and antitumor activity of pyrimidine derivatives: [] focuses on synthesizing and evaluating novel pyrimidine derivatives for antitumor activity. While Acetamide-15N itself isn't the focus, this research highlights the potential of similar compounds in medicinal chemistry.
Q1: How do different solvents influence the NMR spectra of Acetamide-15N, and what does this reveal about its structure?
A: [] explores this question directly. By analyzing changes in chemical shifts and coupling constants in the NMR spectra, researchers can deduce how Acetamide-15N interacts with various solvents. This provides valuable insights into its conformational preferences and potential interactions with other molecules in different chemical environments.
Q2: The study mentions "5-cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives." What is the significance of these structures in medicinal chemistry, and could Acetamide-15N play a role in their synthesis or activity?
A: [] highlights the antitumor potential of these pyrimidine derivatives. While the connection to Acetamide-15N is not directly stated, exploring whether it can be incorporated into these structures or act as a reagent in their synthesis could be a potential avenue for future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




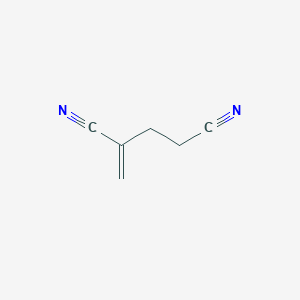

![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
